Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde . The structures of the compounds are determined through the analysis of infrared (IR), proton and carbon-13 nuclear magnetic resonance (1H/13C NMR), and ultraviolet (UV) spectral data .Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is confirmed through various analytical and spectroscopic methods, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives, including “Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate”, have been reported to act as inhibitors of lipoxygenase, impacting inflammation and psoriasis . They also exhibit a diverse range of pharmacological activities, showcasing their potential as agents with various therapeutic properties .Physical And Chemical Properties Analysis
“Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate” is insoluble in water . Its density is 1.204 g/mL at 25 °C, and it has a boiling point of 284℃ .Scientific Research Applications
-
Biochemistry and Medicinal Chemistry
- Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- They have a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
- The development of synthetic processes is one of the most significant problems facing researchers .
-
Green Chemistry
- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .
-
Pharmaceutical Chemistry
- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .
- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
-
Industrial Applications
- Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications .
- They are used as electrophosphorescent emitter in OLEDs .
- 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .
-
Inhibitor of Aryl Hydrocarbon Hydroxylase and Aminopyrine N-demethylase
-
Transforming Growth Factor-β (TGF-β) Type I Receptor Inhibitor
-
Aminothiazole-Linked Metal Chelates
- Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .
- These ligands were characterized through various analytical, physical, and spectroscopic methods .
- The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
- The spectral results suggested their octahedral geometry .
- Their bioactive nature was designated by global reactivity parameters .
- Different microbial species were verified for their potency (in vitro), revealing a strong action .
- The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .
-
Synthesis of Benzothiazole Compounds Related to Green Chemistry
- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .
- Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .
-
Aminothiazole-Linked Metal Chelates
- Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .
- These ligands were characterized through various analytical, physical, and spectroscopic methods .
- The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
- The spectral results suggested their octahedral geometry .
- Their bioactive nature was designated by global reactivity parameters .
- Different microbial species were verified for their potency (in vitro), revealing a strong action .
- The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition .
-
Synthesis of Benzothiazole Compounds Related to Green Chemistry
- Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported .
- The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
- Different synthetic paths have been developed for the preparation of benzothiazole derivatives .
- Among them, the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance is the most commonly used method .
Safety And Hazards
properties
IUPAC Name |
methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRRYQDHCORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350636 |
Source
|
Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
CAS RN |
884-22-0 |
Source
|
Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.